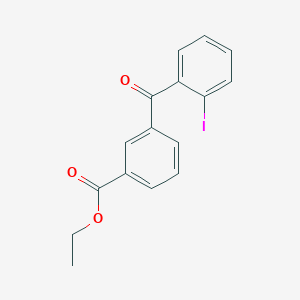

3-Ethoxycarbonyl-2'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 3-(2-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has gained significant attention and importance in several fields of research and industry.

Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-2’-iodobenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The molecular weight of this compound is 380.18 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxycarbonyl-2’-iodobenzophenone are not available, it’s likely that this compound would participate in typical organic reactions. For instance, the presence of the carbonyl group could make it a participant in condensation reactions, such as the Knoevenagel condensation .科学的研究の応用

Synthesis and Structural Studies

- Synthesis of Derivatives for Chemical Analysis : 3-Ethoxycarbonyl-2'-iodobenzophenone is used in the synthesis of various derivatives. For example, it assists in the production of 7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes, contributing to the understanding of the structures of these compounds through chemical and spectral methods (Kharizomenova et al., 1984).

Catalytic and Chemical Reactions

- Role in Carboxylation Reactions : The compound plays a role in carboxylation reactions, particularly in the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications, including the development of pharmaceuticals like salicylic acid and p-aminosalicylic acid (Suerbaev et al., 2015).

Pharmaceutical Research

- Intermediate in Pharmaceutical Synthesis : It serves as an intermediate in synthesizing various pharmacologically relevant compounds, such as hexahydroindeno[1,2-d]azepine, which is crucial in developing new medicinal drugs (Kimura & Morosawa, 1979).

Biotechnological Applications

- Biotechnological Research : Studies have shown its derivatives, such as trans-sphagnum acid ethyl ester, are isolated from natural sources like Sphagnum magellanicum, indicating its potential in biotechnological research and applications (Rasmussen et al., 1995).

Materials Science

- Nanofiber Modification : In the field of materials science, derivatives of this compound are used for the modification of vapor-grown carbon nanofibers, illustrating its utility in enhancing material properties for various applications (Baek et al., 2004).

Chemical and Molecular Biology

- Synthesis of Oligodeoxyribonucleotide : The compound is involved in the synthesis of oligodeoxyribonucleotide, showing its importance in molecular biology and genetic research (Mishra & Misra, 1986).

Environmental Science

- Study of Environmental Pollutants : Research on derivatives of this compound, such as benzophenone-3, is critical for understanding the impact of environmental pollutants, particularly in water samples (Negreira et al., 2009).

作用機序

Target of Action

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that its targets could be enzymes or proteins involved in these biochemical pathways.

Mode of Action

3-Ethoxycarbonyl-2’-iodobenzophenone is involved in a chemoselective [3 + 2] annulation reaction with 2-aryl-3-ethoxycarbonyl-pyrroline-4,5-dione . This reaction involves copper-mediated N–O bond cleavage followed by the formation of carbon–carbon and carbon–nitrogen bonds

Biochemical Pathways

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that it may affect pathways related to these structures.

Result of Action

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that it may have effects related to these structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxycarbonyl-2’-iodobenzophenone . .

特性

IUPAC Name |

ethyl 3-(2-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUIPZYODDWZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641526 |

Source

|

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-35-8 |

Source

|

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)